molecular formula C17H19NO2 B4010823 4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No.: B4010823
M. Wt: 269.34 g/mol
InChI Key: NBBDOVAPLLURJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.141578849 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Receptor Activity

A study by Kossakowski et al. (2006) explored the synthesis of aminoalkanol derivatives of 4-azatricyclo[5.2.1.0(2.6)]dec-8-ene-3,5-dione, evaluating their beta-adrenoceptors affinity. These compounds exhibited moderate affinity for beta-adrenoceptors, highlighting potential applications in pharmacological research aimed at developing beta-adrenolytics (Kossakowski, Wojciechowska, 2006).

Photocycloaddition Approaches

Fort et al. (2014) presented a photochemical method to produce conformationally restricted bis-pyrrolidines from N-Boc-protected 4-(allylaminomethyl)-2(5H)furanones. The resulting products, depending on the substitution pattern, exhibited latent C2 symmetry, indicating utility in synthesizing complex molecular architectures with potential applications in organic synthesis and drug development (Fort, Woltering, Alker, Bach, 2014).

Thermal and Structural Properties

Mahmudov et al. (2011) synthesized and characterized cyano-substituted azoderivatives of β-diketones, assessing their thermal stability and phase transition properties. Such studies are fundamental in the development of new materials with potential applications in thermally stable polymers and coatings (Mahmudov, Kopylovich, Luzyanin, Mizar, Silva, André, Pombeiro, 2011).

Serotonin Receptor Affinity

Research by Obniska et al. (2006) on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives revealed their affinities towards serotonin 5-HT1A and 5-HT2A receptors. These findings contribute to the development of novel compounds for treating disorders related to serotonin system dysregulation (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, Duszyńska, 2006).

Azo Polymers and Optical Storage

Meng et al. (1996) investigated the synthesis and properties of azo polymers for reversible optical storage, demonstrating how interactions between azo groups and side groups in copolymers could significantly enhance photoinduced birefringence. Such research underpins advancements in optical data storage technologies (Meng, Natansohn, Barrett, Rochon, 1996).

Properties

IUPAC Name

4-(2-ethylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-10-5-3-4-6-13(10)18-16(19)14-11-7-8-12(9-11)15(14)17(18)20/h3-6,11-12,14-15H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBDOVAPLLURJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

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